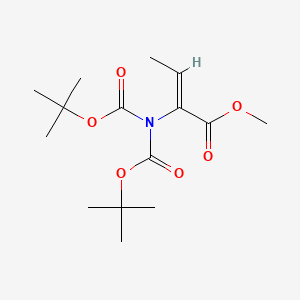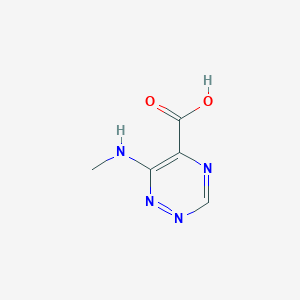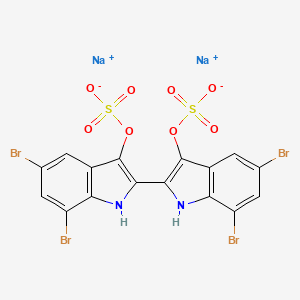
Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The Boc group is a common protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and better scalability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate undergoes various types of chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, the resulting amine after Boc removal can undergo such reactions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Applications De Recherche Scientifique
Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate has several applications in scientific research:
Chemistry: Used in the synthesis of amino acid derivatives and peptides.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various chemical processes.
Mécanisme D'action
The mechanism of action of Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate primarily involves the protection of amine groups during chemical synthesis. The Boc group stabilizes the amine, preventing it from reacting under various conditions. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl(Z)-2-(tert-butoxycarbonyl)amino)but-2-enoate: Similar structure but with only one Boc group.
Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate: Similar structure but with different substituents.
Uniqueness
This compound is unique due to the presence of two Boc groups, which provide enhanced stability and protection for the amine group during synthesis. This makes it particularly useful in complex synthetic routes where multiple steps are required.
Propriétés
Numéro CAS |
219851-90-8 |
|---|---|
Formule moléculaire |
C15H25NO6 |
Poids moléculaire |
315.36 g/mol |
Nom IUPAC |
methyl (Z)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate |
InChI |
InChI=1S/C15H25NO6/c1-9-10(11(17)20-8)16(12(18)21-14(2,3)4)13(19)22-15(5,6)7/h9H,1-8H3/b10-9- |
Clé InChI |
OXVBSFZBUXBVQJ-KTKRTIGZSA-N |
SMILES isomérique |
C/C=C(/C(=O)OC)\N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
SMILES canonique |
CC=C(C(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















